(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’ve mentioned is a fascinating member of the thiazolidinone family. Thiazolidinones are heterocyclic compounds containing a five-membered ring with a sulfur atom. They have gained prominence due to their medicinal importance and versatile applications in synthetic organic chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 2-aminothiophenol with an aldehyde (such as benzaldehyde) in the presence of a suitable catalyst. The reaction proceeds via cyclization to form the thiazolidinone ring.
Reaction Conditions::- Reactants: 2-aminothiophenol, benzaldehyde
- Catalyst: Acidic or basic conditions
- Solvent: Organic solvents (e.g., ethanol, methanol)
- Temperature: Typically at room temperature or slightly elevated
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations play a crucial role in industrial synthesis.
Analyse Chemischer Reaktionen
Reactivity:: The compound can undergo various reactions, including:
Oxidation: Oxidation of the thiazolidinone ring.
Reduction: Reduction of the imine double bond.
Substitution: Substitution reactions at the aromatic ring.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide).
Major Products:: The specific products formed depend on the reaction conditions and substituents present. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: It may exhibit pharmacological activities, making it relevant for drug discovery.
Biological Studies: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Materials Science: Its unique structure may contribute to materials with specific properties.
Wirkmechanismus
The compound’s effects likely involve interactions with molecular targets (e.g., proteins, enzymes) or modulation of cellular pathways. Detailed studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could identify related thiazolidinones and highlight the uniqueness of this particular compound.
Eigenschaften
Molekularformel |
C25H29NO2S2 |
---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(5Z)-3-(2-methylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H29NO2S2/c1-3-4-5-6-7-10-17-28-21-15-13-20(14-16-21)18-23-24(27)26(25(29)30-23)22-12-9-8-11-19(22)2/h8-9,11-16,18H,3-7,10,17H2,1-2H3/b23-18- |
InChI-Schlüssel |
CTJRALVEOGVEIZ-NKFKGCMQSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.